N-(5-Amino-2-chlorophenyl)-2-methoxyacetamide
Overview
Description
N-(5-Amino-2-chlorophenyl)-2-methoxyacetamide (NACM) is a chemical compound used in laboratory experiments and scientific research. It is a derivative of acetamide and is primarily used as an intermediate in organic synthesis. NACM has a wide range of applications in chemistry, biochemistry, and pharmacology, and is used as a tool to investigate the mechanisms of action of various biochemical and physiological processes.
Scientific Research Applications
Amidantel: A Potent Anthelmintic
Amidantel, a compound closely related to N-(5-Amino-2-chlorophenyl)-2-methoxyacetamide, showcases significant anthelmintic properties. It is particularly effective against a range of parasites in rodents, including nematodes, filariae, and cestodes. Its application extends to veterinary medicine, showing high efficacy against hookworms and large roundworms in dogs. This compound's tolerance across different animal species and lack of teratogenic effects highlight its potential in developing new anthelmintic drugs (Wollweber et al., 1979).
Enzyme Inhibition for Therapeutic Applications
Research on derivatives of N-(5-Amino-2-chlorophenyl)-2-methoxyacetamide has shown promising enzyme inhibition properties. For instance, compounds synthesized from this chemical structure have been found to inhibit acetylcholinesterase (AChE), a target for treating conditions such as Alzheimer's disease. This inhibition capability indicates potential therapeutic applications in neurodegenerative diseases (Rehman et al., 2013).
Anticancer Research
Novel derivatives synthesized from the base structure of N-(5-Amino-2-chlorophenyl)-2-methoxyacetamide have been explored for their anticancer activities. One study reported the synthesis of compounds evaluated against various human tumor cell lines, showing significant inhibitory effects. The study not only demonstrated the anticancer potential of these compounds but also highlighted their good drug-like properties through ADME prediction (Tiwari et al., 2016).
Antimicrobial Agents
Compounds derived from N-(5-Amino-2-chlorophenyl)-2-methoxyacetamide have shown notable antimicrobial activities. For example, novel heterocyclic compounds synthesized from this chemical structure exhibited moderate to good activity against various bacterial and fungal strains. This antimicrobial property suggests potential applications in developing new antibiotics or antifungal agents (Bektaş et al., 2007).
Insecticidal Properties
Research into N-(5-Amino-2-chlorophenyl)-2-methoxyacetamide derivatives has also extended to the field of agriculture, particularly in developing new insecticidal agents. Some synthesized phenoxyacetamide derivatives showed excellent efficacy against the cotton leafworm, Spodoptera littoralis, highlighting the potential for these compounds to be used in pest management strategies (Rashid et al., 2021).
properties
IUPAC Name |
N-(5-amino-2-chlorophenyl)-2-methoxyacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-14-5-9(13)12-8-4-6(11)2-3-7(8)10/h2-4H,5,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRCZDRYMCTVCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(C=CC(=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-chlorophenyl)-2-methoxyacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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